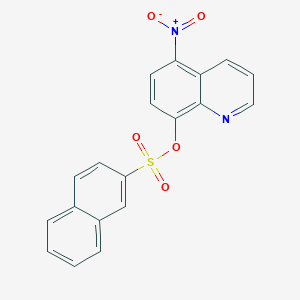![molecular formula C22H24N2O4 B11536588 5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-hydroxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11536588.png)
5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-hydroxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-(3-HYDROXYPROPYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a benzoyl group, a dimethylamino phenyl group, and hydroxypropyl and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-(3-HYDROXYPROPYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of benzaldehyde with acetone in the presence of a base to form an intermediate compound.
Amine Substitution: The intermediate compound undergoes substitution with dimethylamine to introduce the dimethylamino group.
Hydroxylation: The final steps involve hydroxylation reactions to introduce the hydroxy groups at specific positions on the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-(3-HYDROXYPROPYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The benzoyl group can be reduced to form a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the benzoyl group can produce alcohols.
Scientific Research Applications
4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-(3-HYDROXYPROPYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-(3-HYDROXYPROPYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzophenone: Shares the dimethylamino phenyl group but lacks the pyrrolidone structure.
Benzoyl Peroxide: Contains the benzoyl group but differs in its overall structure and reactivity.
Hydroxyproline: Contains the hydroxypropyl group but is structurally distinct.
Uniqueness
4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-(3-HYDROXYPROPYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H24N2O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(4E)-5-[4-(dimethylamino)phenyl]-4-[hydroxy(phenyl)methylidene]-1-(3-hydroxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H24N2O4/c1-23(2)17-11-9-15(10-12-17)19-18(20(26)16-7-4-3-5-8-16)21(27)22(28)24(19)13-6-14-25/h3-5,7-12,19,25-26H,6,13-14H2,1-2H3/b20-18+ |
InChI Key |
JMYIUNLSPUCIOZ-CZIZESTLSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCCO |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11536505.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11536512.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11536518.png)
![N-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylaniline](/img/structure/B11536523.png)

![2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-(2-methylphenyl)acetamide](/img/structure/B11536532.png)
![2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11536537.png)
![N-(1-{3-[2-(heptyloxy)phenyl]-2-[(4-nitrophenyl)carbonyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B11536556.png)

![(4Z)-4-[3-(benzyloxy)benzylidene]-2-(naphthalen-1-yl)-1,3-oxazol-5(4H)-one](/img/structure/B11536559.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11536570.png)
![5-(3,4-dichlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11536573.png)
![3,4-Dimethoxy-N-(2-phenylethyl)-N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzene-1-sulfonamide](/img/structure/B11536575.png)
![N-[2-(naphthalen-1-yloxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B11536580.png)
